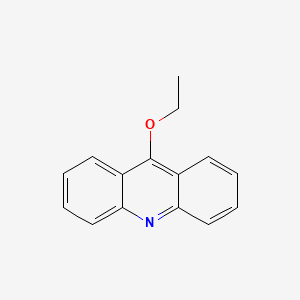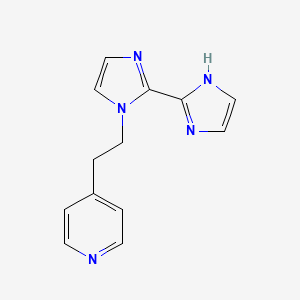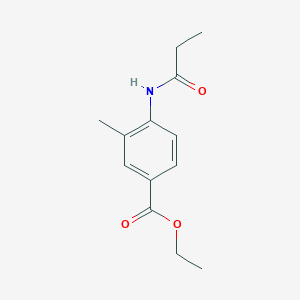![molecular formula C18H18N2O5 B5330438 (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one](/img/structure/B5330438.png)
(2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one is an organic molecule characterized by the presence of a dimethoxyphenyl group and a nitrophenylamino group connected through a prop-2-en-1-one linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methyl-4-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
In organic synthesis, (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In material science, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its conjugated system and electron-donating/withdrawing groups make it suitable for such applications.
作用机制
The mechanism by which (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-donating methoxy groups and electron-withdrawing nitro groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features but different applications.
Mono-Methyl phthalate: A phthalate derivative used in various industrial applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
What sets (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one apart is its combination of electron-donating and electron-withdrawing groups, which can significantly influence its chemical reactivity and potential applications. This unique structural feature allows for a wide range of chemical modifications and applications in different fields.
属性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12-10-14(20(22)23)5-6-15(12)19-9-8-16(21)13-4-7-17(24-2)18(11-13)25-3/h4-11,19H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKGYAJUUGDQET-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5330358.png)

![2-[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]indol-1-yl]-N-phenylacetamide](/img/structure/B5330370.png)
![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)
![4-(2-methylquinolin-6-yl)-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5330390.png)
![5-[1-(1H-benzimidazol-1-ylacetyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5330394.png)
![[(4aS*,8aR*)-6-(1-benzofuran-2-ylsulfonyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5330400.png)
![[4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-chloro-6-methoxyphenyl] methanesulfonate](/img/structure/B5330409.png)

![(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5330415.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5330422.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5330432.png)
![4,6-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]nicotinamide](/img/structure/B5330448.png)

